molecular formula C10H11N3O B8481156 (2-methyl-5-(2H-1,2,3-triazol-2-yl)phenyl)methanol

(2-methyl-5-(2H-1,2,3-triazol-2-yl)phenyl)methanol

Cat. No.: B8481156
M. Wt: 189.21 g/mol
InChI Key: MAPOBCCGJRNNGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-methyl-5-(2H-1,2,3-triazol-2-yl)phenyl)methanol is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

[2-methyl-5-(triazol-2-yl)phenyl]methanol

InChI

InChI=1S/C10H11N3O/c1-8-2-3-10(6-9(8)7-14)13-11-4-5-12-13/h2-6,14H,7H2,1H3

InChI Key

MAPOBCCGJRNNGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2N=CC=N2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-methyl-5-(2H-1,2,3-triazol-2-yl)benzaldehyde (140 mg, 0.75 mmol) in methanol (10 mL), NaBH4 (42 mg, 1.1 mmol) was added at 10° C. and stirred for 10 min. Then the mixture was allowed to warm to rt and stirred for 1 h. The mixture was quenched with saturated aqueous NH4Cl solution (0.3 mL) and filtered over hyflow. The filtrate was dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. The crude product was purified flash column chromatography (eluent: 30% ethyl acetate in hexane) to yield the title compound (100 mg, 71%). [TLC Rf=0.18 (ethyl acetate/hexane 30:70)].
Quantity
140 mg
Type
reactant
Reaction Step One
Name
Quantity
42 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
71%

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